molecular formula C21H23N3O4S2 B2907574 N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683268-55-5

N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2907574
CAS No.: 683268-55-5
M. Wt: 445.55
InChI Key: FGCBXLQFWBUMES-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a benzothiazole-sulfonamide hybrid compound of significant interest in medicinal chemistry and drug discovery research . This chemical features a 6-methoxy-substituted benzothiazole ring system connected via an amide linkage to a 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide moiety. The structural architecture of this compound places it within a class of molecules known for a wide spectrum of pharmacological applications . Researchers are particularly interested in 2-aminothiazole derivatives like this one for their potential as enzyme inhibitors. Structurally related compounds have demonstrated potent inhibitory activity against urease, as well as alpha-glucosidase and alpha-amylase, making them promising candidates for investigating new therapeutic approaches for conditions like diabetes and infections linked to urease activity, such as those caused by Helicobacter pylori . The incorporation of the sulfonamide group is a strategic modification known to enhance the pharmacological properties of such molecules, potentially improving their bioavailability, duration of action, and binding affinity to biological targets . The compound is intended for research use only (RUO) and is strictly not for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this chemical as a key intermediate or precursor in synthetic chemistry or as a lead compound for in vitro biological screening in the development of novel enzyme inhibitors.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-9-11-24(12-10-14)30(26,27)17-6-3-15(4-7-17)20(25)23-21-22-18-8-5-16(28-2)13-19(18)29-21/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCBXLQFWBUMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The starting materials usually include 6-methoxybenzo[d]thiazole and 4-methylpiperidine. The synthesis may involve the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves coupling the sulfonylated benzothiazole with 4-methylpiperidine to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Benzothiazole Derivatives with Sulfonyl Benzamide Moieties

The target compound shares a benzothiazole-sulfonyl benzamide scaffold with several analogs, but key substitutions differentiate its properties:

Compound Name Benzothiazole Substituent Sulfonyl Group Substituent Key Findings/Activity Reference
Target Compound : N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide 6-methoxy 4-methylpiperidin-1-yl Structural focus; methoxy enhances electron density, piperidinyl impacts lipophilicity.
Compound 2D216: N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 4-(2,5-dimethylphenyl) Piperidin-1-yl Potent NF-κB activation; synergizes with LPS/MPLA adjuvants.
Compound 4–22: N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide 4-benzo[d]thiazol-2-ylphenyl 2,4-dimethylphenyl 75% yield; designed for multitarget pain inhibition.
Compound 4–25: N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide 4-benzo[d]thiazol-2-ylphenyl 3,5-dimethylphenyl 63% yield; structural analog with modified aryl sulfonyl group.

Key Observations :

  • The 6-methoxy group on the benzothiazole in the target compound contrasts with aryl-thiazole (e.g., 2D216) or phenyl-linked benzothiazole (e.g., 4–22) substitutions in analogs.
  • The 4-methylpiperidinylsulfonyl group introduces a tertiary amine, enhancing solubility in acidic environments compared to non-alkylated piperidine (e.g., 2D216) or aryl-sulfonyl groups (e.g., 4–25) .

Substituent Variations on the Benzothiazole Ring

The benzothiazole ring's substitution pattern significantly influences bioactivity:

  • Methoxy vs. Amino/Nitro Groups: The target compound’s 6-methoxy group differs from 6-nitro (, compound 19 ) and 6-amino (, ABTB ) derivatives. Nitro groups are electron-withdrawing, while methoxy and amino groups are electron-donating, affecting electronic distribution and binding interactions.
  • Ethoxy and Halogen Substituents: describes N-(6-ethoxybenzo[d]thiazol-2-yl) analogs with a dimethylaminoethyl group, where ethoxy increases hydrophobicity compared to methoxy . Halogenated derivatives (e.g., 6-chloro in ) exhibit enhanced metabolic stability but reduced solubility.

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s substituent dictates target affinity and pharmacokinetics:

  • Piperidinyl vs. Other Amines: The 4-methylpiperidinyl group in the target compound offers conformational rigidity and moderate basicity, contrasting with dihydroisoquinolinyl ( ) or morpholinomethyl (d ) groups. These differences influence steric interactions with target proteins. In , 4-propylpiperidinyl (2E151) enhanced cytokine production compared to unsubstituted piperidine, suggesting alkylation optimizes activity .
  • Aryl vs. Alkyl Sulfonyl Groups :

    • Aryl-sulfonyl derivatives (e.g., 4–23 with 2,4-dimethoxyphenyl ) exhibit stronger π-π stacking but lower solubility than alkylamine-sulfonyl analogs like the target compound.

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and receptor inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of multiple functional groups:

  • Molecular Formula : C21_{21}H24_{24}N4_{4}O4_{4}S2_{2}
  • Molecular Weight : Approximately 460.6 g/mol
  • Key Functional Groups : Methoxybenzo[d]thiazole moiety, sulfonamide group, and piperidine ring.
  • Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) :
    • FGFR4 is implicated in various cancers, including hepatocellular carcinoma. Studies have indicated that this compound exhibits a high binding affinity to FGFR4, which may inhibit tumor growth and proliferation.
  • Histamine H4 Receptor Antagonism :
    • The compound is also noted for its antagonistic activity against the Histamine H4 receptor (H4R), which is involved in inflammatory processes and has been targeted for treating conditions such as tinnitus .

Biological Activity Summary

Activity Type Target Effect Reference
FGFR4 InhibitionCancer CellsInhibits cell proliferation
H4 Receptor AntagonismInflammatory PathwaysReduces inflammation
Antimicrobial ActivityBacterial StrainsEffective against Gram-positive bacteria

1. Cancer Therapeutics

A study demonstrated that compounds similar to this compound showed significant antitumor activity in vitro. For instance, derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Testing against Escherichia coli and Staphylococcus aureus revealed notable inhibitory effects, suggesting potential applications in treating bacterial infections .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

  • Formation of the thiazole ring.
  • Sulfonation of the piperidine derivative.
  • Coupling reactions to form the final amide structure.

This synthetic route allows for modifications that can enhance biological activity or selectivity towards specific targets.

Q & A

Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve piperidine ring conformation (e.g., chair vs. boat) and sulfonamide torsion angles .
  • NOESY NMR : Confirm spatial proximity between methoxy and thiazole protons .

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